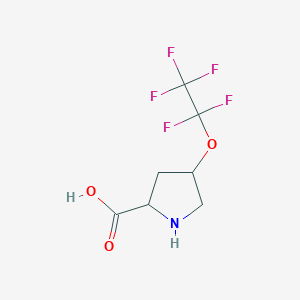

4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid

説明

特性

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethoxy)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F5NO3/c8-6(9,10)7(11,12)16-3-1-4(5(14)15)13-2-3/h3-4,13H,1-2H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORXVSLTMLNXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)OC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Catalytic Hydrogenation of Dihydropyrrole Precursors

A cornerstone methodology involves the catalytic hydrogenation of dihydropyrrole intermediates to establish the pyrrolidine core. For example, N-protected dihydropyrroles (e.g., tert-butoxycarbonyl (Boc)-protected derivatives) undergo hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 1.4–1.5 MPa H₂ pressure at 50°C. This step is critical for achieving cis-configuration at the 4-position, especially when starting from enantiomerically pure precursors.

Key Reaction Parameters

-

Catalyst Loading : 0.1–1 mol% Pd/C ensures complete conversion without over-reduction.

-

Temperature : Elevated temperatures (50–60°C) enhance reaction rates but may risk racemization if chiral centers are present.

-

Solvent System : Ethanol or THF mixtures with DMF improve substrate solubility.

Example Protocol

A Boc-protected dihydropyrrole (7.1 mmol) in ethanol/DMF (15:3 mL) was hydrogenated at 50°C under 1.5 MPa H₂ for 12 hours, yielding 4-methoxycarbonyl-pyrrolidine-2-carboxylic acid derivatives in >90% yield.

Alkylation for Perfluoroethoxy Group Introduction

The perfluoroethoxy moiety is introduced via nucleophilic alkylation of pyrrolidine intermediates. Hydroxyl-activated intermediates (e.g., sodium or lithium alkoxides) react with perfluoroethyl iodide under phase-transfer conditions.

Critical Steps

-

Base Selection : Strong bases like lithium hexamethyldisilazide (LHMDS) or n-butyllithium (nBuLi) deprotonate hydroxyl groups at −78°C to form reactive alkoxides.

-

Alkylating Agent : Perfluoroethyl iodide (CF₃CF₂I) is preferred due to its electrophilicity and stability under basic conditions.

-

Phase-Transfer Catalysts : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems.

Optimized Conditions

Stereochemical Control and Racemization Mitigation

The 2-carboxylic acid group in pyrrolidine derivatives is prone to racemization during alkylation. Patent data reveals that direct alkylation of unprotected carboxylic acids leads to partial racemization, whereas protected intermediates (e.g., tert-butyl esters) retain configuration.

Comparative Data

| Substrate | Protecting Group | Racemization (%) | Yield (%) |

|---|---|---|---|

| 2-COOH (unprotected) | None | 22–35 | 60–70 |

| 2-COO-tert-butyl | Boc | <5 | 82–95 |

Reaction Optimization and Process Scalability

Solvent and Temperature Effects

THF vs. DCM : THF improves reaction homogeneity for lithiated intermediates, while methylene chloride is optimal for TFA-mediated deprotections.

Low-Temperature Regimes : Maintaining −78°C during LHMDS-mediated deprotonation prevents side reactions, as demonstrated in the synthesis of N-acetyl-2-tert-butoxycarbonyl derivatives.

Catalytic Hydrogenation Scalability

Industrial-scale hydrogenation employs continuous flow reactors with immobilized Pd/C catalysts, reducing catalyst loading to 0.05 mol% while maintaining 92–95% conversion.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers (ee >99%) with a hexane/isopropanol mobile phase.

Industrial Applications and Challenges

Cost-Effective Production

-

Raw Material Sourcing : tert-Butyl chloroformate and perfluoroethyl iodide are commercially available at scale.

-

Waste Reduction : Solvent recovery systems (e.g., THF distillation) reduce environmental impact.

Regulatory Considerations

-

Impurity Profiling : ICH guidelines require control of genotoxic impurities (e.g., alkylating agents) below 1 ppm.

化学反応の分析

4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The perfluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

科学的研究の応用

4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The perfluoroethoxy group imparts unique chemical properties that influence its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid with structurally related pyrrolidine-2-carboxylic acid derivatives:

Key Observations :

- Electron Effects: The perfluoroethoxy group is strongly electron-withdrawing, which contrasts with the electron-donating dimethylamino group and the aromatic π-system of phenyl/benzyl substituents . This affects the acidity of the carboxylic acid group and electronic interactions in binding pockets.

- Stereochemistry : Many analogs, such as (2S,4R)-configured benzyl derivatives , highlight the importance of stereochemistry in biological activity. The target compound’s stereochemical configuration is unspecified but likely critical for applications.

Physicochemical Properties

| Property | 4-(Perfluoroethoxy) Derivative | Phenyl/Benzyl Analogs | Amino Derivatives (e.g., –N(CH₃)₂) | Methylidene Derivatives |

|---|---|---|---|---|

| Log P (Predicted) | High (~2.5–3.5) | Moderate (~2.0–2.5) | Low (~0.5–1.0) | Moderate (~1.5) |

| Aqueous Solubility | Low | Low to moderate | High | Moderate |

| Metabolic Stability | High (due to C–F bonds) | Moderate | Low (prone to oxidation) | Moderate |

Rationale :

- The perfluoroethoxy group’s fluorine atoms enhance lipid solubility and resistance to enzymatic degradation compared to non-fluorinated analogs .

- Phenyl/benzyl groups improve π-π stacking in hydrophobic environments but lack fluorine’s electronegativity .

- Amino derivatives exhibit higher polarity, favoring aqueous solubility but reduced membrane permeability .

生物活性

4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features, which include a pyrrolidine ring, a carboxylic acid functional group, and a perfluoroethoxy substituent. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid can be described as follows:

- Pyrrolidine Ring : A five-membered saturated nitrogen-containing ring that contributes to the compound's basicity and ability to engage in nucleophilic reactions.

- Carboxylic Acid Group : This functional group allows for typical acid-base reactions and can participate in esterification and amidation processes.

- Perfluoroethoxy Group : The presence of fluorine atoms enhances lipophilicity and stability against oxidative degradation, influencing the compound's reactivity and biological interactions.

Research indicates that 4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The unique properties imparted by the perfluoroethoxy group may enhance its binding affinity to specific proteins or enzymes, potentially leading to modulation of their activity.

Interaction Studies

Preliminary studies have suggested that this compound may influence metabolic pathways by interacting with enzymes that regulate cellular functions. For instance, it could act as an inhibitor or modulator of enzyme activity, impacting processes such as lipid metabolism or neurotransmitter synthesis.

Case Studies

- Enzyme Inhibition : In vitro studies demonstrated that 4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid can inhibit certain enzymes involved in metabolic pathways. The inhibition was quantitatively assessed using standard enzyme assays, revealing dose-dependent effects on enzyme activity.

- Cellular Uptake : Investigations into cellular uptake mechanisms showed that the lipophilic nature of the compound facilitates its absorption through cell membranes. This property is particularly relevant for drug delivery applications.

- Toxicological Assessment : Toxicity studies conducted on various cell lines (e.g., 3T3 fibroblasts) indicated that while low concentrations of the compound promote cell viability, higher doses lead to cytotoxic effects characterized by apoptosis and oxidative stress markers.

Applications

The unique structure of 4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid lends itself to various applications:

- Medicinal Chemistry : Its potential as a drug candidate for treating metabolic disorders due to its ability to modulate enzyme activity.

- Material Science : Utilized in developing advanced materials with enhanced stability and chemical resistance.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid | Fluorine substitution | Enhanced bioactivity due to fluorine effects |

| 4-Fluoro-1-Fmoc-pyrrolidine-2-carboxylic acid | Fmoc protecting group | Used in peptide synthesis |

| L-Pyrrolidine-2-carboxylic acid sulfate | Sulfate group | Acts as an ionic liquid catalyst |

The comparison highlights how the perfluoroethoxy substitution in 4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid enhances its stability and lipophilicity relative to other derivatives.

Q & A

What are the optimal synthetic routes for 4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured?

Answer:

The synthesis typically involves multi-step routes, starting with a pyrrolidine-2-carboxylic acid scaffold. Key steps include:

- Fluorination : Introducing the perfluoroethoxy group via nucleophilic substitution or coupling reactions using perfluoroethyl iodide or similar reagents.

- Chiral Control : Employing chiral catalysts (e.g., BINOL-derived catalysts) or enantioselective hydrogenation to establish (2S,4R) or (2R,4S) configurations .

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups to protect the amine during synthesis, followed by acidic or enzymatic deprotection .

Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using X-ray crystallography or chiral HPLC .

How does the perfluoroethoxy substituent influence the compound’s physicochemical properties and biological interactions?

Answer:

The perfluoroethoxy group introduces:

- Enhanced Lipophilicity : Improves membrane permeability, critical for bioavailability in drug candidates.

- Electron-Withdrawing Effects : Stabilizes adjacent carboxylic acid groups, affecting pKa and reactivity in coupling reactions .

- Metabolic Resistance : Fluorine’s inertness reduces susceptibility to enzymatic degradation, as seen in analogues like 4-(difluoromethoxy)pyrrolidine derivatives .

Methodological Insight : Compare logP values (via shake-flask method) and stability assays (e.g., microsomal incubation) to non-fluorinated analogues .

What analytical techniques are critical for characterizing 4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid and resolving structural ambiguities?

Answer:

- NMR Spectroscopy : NMR identifies perfluoroethoxy incorporation, while - HSQC confirms pyrrolidine ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula; LCMS tracks purity during synthesis .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, especially for polymorph screening .

Data Conflict Resolution : If NMR signals overlap, use 2D NOESY to distinguish diastereomers or computational modeling (DFT) to predict spectra .

How can computational methods optimize reaction conditions for synthesizing derivatives with tailored bioactivity?

Answer:

- Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in fluorination .

- Docking Studies : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina to prioritize synthesis .

- Machine Learning : Train models on existing pyrrolidine-carboxylic acid datasets to predict reaction yields or toxicity .

Case Study : ICReDD’s workflow combines computation and experimentation to reduce trial-and-error in reaction optimization .

How should researchers address contradictions in reported biological activities of fluorinated pyrrolidine derivatives?

Answer:

- Assay Standardization : Compare IC values under consistent conditions (e.g., buffer pH, cell lines).

- Structural Reanalysis : Verify stereochemistry and purity of tested batches via chiral HPLC and elemental analysis .

- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers (e.g., conflicting cytotoxicity reports in cancer cell lines) .

Example : Discrepancies in enzyme inhibition may arise from racemization during storage; stability studies under varying temperatures can clarify .

What strategies mitigate challenges in scaling up laboratory-scale synthesis for preclinical studies?

Answer:

- Process Chemistry : Replace hazardous fluorinating agents (e.g., HF) with safer alternatives like Selectfluor® .

- Continuous Flow Systems : Improve yield and reproducibility for photochemical or high-temperature steps .

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters (e.g., solvent, catalyst loading) .

Validation : Pilot-scale batches should meet ICH guidelines for impurity profiles (<0.15% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。